2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-5-9-7(3-1)8-4-6-10-11-8/h1-3,5,10H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAAGDVVIHEJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNN=C1C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747678 | |
| Record name | 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87748-30-9 | |
| Record name | 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Pyridylchalcone Precursors
The Claisen-Schmidt aldol condensation serves as the foundational step for generating pyridylchalcones. For instance, 3-acetyl-5-nitro-6-phenylpyridine derivatives react with aromatic aldehydes (e.g., benzaldehyde, 4-fluorobenzaldehyde) in a basic ethanolic solution to form α,β-unsaturated ketones. This reaction proceeds via deprotonation of the acetyl group by KOH, followed by nucleophilic attack on the aldehyde carbonyl. The resultant chalcones exhibit trans-configuration, confirmed by coupling constants (J = 15.2–16.0 Hz) in ¹H NMR spectra.
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Reactants: 3-Acetylpyridine derivative (4 mmol), aromatic aldehyde (4 mmol)
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Conditions: KOH (0.2 g) in H₂O/EtOH (3:15 v/v), 0–5°C, 3 h stirring
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Yield: 92–99% (e.g., 6a: 92%, 6e: 99%)
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Characterization: IR (C=O stretch: 1668–1670 cm⁻¹), ¹H NMR (δ = 6.82–7.55 ppm for vinyl protons)
Cyclization to 4,5-Dihydro-1H-pyrazoles
Pyridylchalcones undergo cyclization with hydrazine hydrate in acetic acid under reflux to form dihydropyrazoles. The reaction mechanism involves conjugate addition of hydrazine to the chalcone’s α,β-unsaturated system, followed by intramolecular cyclization and dehydration.
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Reactants: Pyridylchalcone (0.5 mmol), hydrazine hydrate (5 mmol)
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Conditions: Reflux in AcOH/i-PrOH (4:10 v/v), 20 h
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Yield: 30–83% (e.g., 8a: 59%, 9c: 83%)
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Key Data:
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IR: C=O stretch at 1665–1676 cm⁻¹, NO₂ asymmetric/symmetric stretches at 1530–1542 cm⁻¹ and 1319–1358 cm⁻¹
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¹H NMR: Pyrazole CH₂ protons as doublets of doublets (δ = 2.55–3.84 ppm, J = 12.3–18.4 Hz)
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Table 1: Selected 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine Derivatives via Chalcone Cyclization
| Compound | R₁ (Pyridine) | R₂ (Aryl) | Yield (%) | m.p. (°C) |
|---|---|---|---|---|
| 8a | 4-(Furan-2-yl) | Phenyl | 59 | 198–200 |
| 9a | 2-Methyl | Phenyl | 48 | 191–193 |
| 8b | 4-(Furan-2-yl) | Furan-2-yl | 30 | 176–178 |
| 9c | 2-Methyl | Thiophen-2-yl | 83 | 174–175 |
Cyclization of Hydrazinopyridine with α,β-Unsaturated Esters
Formation of Pyrazolidine Intermediates
An alternative route involves reacting 3-hydrazinopyridine dihydrochloride with dialkyl maleates (e.g., dimethyl maleate) to form pyrazolidine-3-carboxylates. This step exploits the nucleophilicity of hydrazine’s NH₂ group, which attacks the maleate’s β-carbon, followed by cyclization.
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Reactants: 3-Hydrazinopyridine dihydrochloride, dialkyl maleate
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Conditions: Reflux in polar aprotic solvent (e.g., DMF), 12–24 h
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Intermediate: Alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate
Chlorination and Isolation of Dihydropyrazoles
Subsequent treatment with phosphoryl chloride (POCl₃) in acetonitrile at 60°C induces chlorination and ring contraction, yielding 4,5-dihydro-1H-pyrazole-5-carboxylates. This step preserves the dihydro structure while introducing a chloro substituent.
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Chlorinating Agent: POCl₃ (1.1–10 equiv)
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Solvent: Acetonitrile (prevents over-chlorination)
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Temperature: 60°C (optimizes reaction rate without decomposition)
Table 2: Comparative Analysis of Synthetic Methods
Mechanistic Insights and Stereochemical Considerations
The regioselectivity of dihydropyrazole formation is governed by the electronic effects of pyridine substituents. Nitro groups at the pyridine’s 5-position enhance chalcone reactivity by polarizing the α,β-unsaturated system, favoring hydrazine attack at the β-carbon. In contrast, maleate-based routes rely on steric effects, where bulkier esters (e.g., tert-butyl) slow cyclization kinetics but improve dihydropyrazole stability .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide, and nucleophiles, like amines and thiols, are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while reduction can produce fully hydrogenated pyrazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation technologies.
Biological Studies: It serves as a ligand in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and mechanisms of action.
Industrial Applications: The compound is explored for its use in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its biological effects. For example, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The pyrazolyl-pyridine core is structurally analogous to other bicyclic heterocycles, but its electronic and steric properties differ significantly due to the dihydro-pyrazole ring’s partial saturation. Key structural comparisons include:
Physicochemical and Spectral Properties
Key spectral and physicochemical data highlight structural distinctions:
Biological Activity
2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Overview of Biological Activities
The compound exhibits various biological activities, including:
- Anti-inflammatory properties
- Anticancer effects
- Antimicrobial activity
These activities make it a promising candidate for drug development and therapeutic applications.
The biological effects of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine are attributed to its ability to interact with various molecular targets. The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity. Its structural features allow it to form hydrogen bonds and engage in π-π interactions, which enhance its binding affinity and specificity for target proteins.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of this compound. For instance, in vitro assays demonstrated that derivatives of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs .
Anticancer Activity
Research indicates that 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine derivatives possess anticancer properties. For example, one study reported that specific dihydropyrazole derivatives exhibited potent activity against cancer cell lines such as HepG2 and MCF-7, with IC50 values indicating strong cytotoxic effects. The structure-activity relationship (SAR) analysis revealed that modifications at the N-position significantly influenced the anticancer efficacy .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| Compound A | HepG2 | 10 | Strong |
| Compound B | MCF-7 | 15 | Moderate |
| Compound C | MCF-7 | 20 | Weak |
Antimicrobial Properties
The antimicrobial activity of 2-(4,5-Dihydro-1H-pyrazol-3-yl)pyridine has also been documented. Various studies have shown that it exhibits significant antibacterial and antifungal effects against strains such as E. coli and Aspergillus niger. For instance, one study reported that certain derivatives demonstrated up to 98% inhibition against Mycobacterium tuberculosis at specific concentrations .
Case Studies and Research Findings
- Dual Inhibition : A recent study explored the potential of novel derivatives as dual inhibitors for EGFR and VEGFR-2. The results indicated promising anticancer and antimicrobial activities in vitro, suggesting further optimization could yield effective therapeutic agents .
- Structure Modification : Modifications to the pyrazole ring significantly enhanced the biological activities. For example, introducing specific substituents at the N-position improved both anticancer and anti-inflammatory activities .
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding modes of these compounds with target proteins, elucidating their mechanisms of action at a molecular level .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives can be prepared by reacting substituted pyridines with hydrazine derivatives under reflux conditions. In one protocol, 3-acetyl-5-nitropyridine reacts with hydrazine hydrate in ethanol at 80°C for 6 hours to form the dihydro-pyrazole core, followed by purification via silica gel chromatography (EtOAc/hexane, 1:3) . Another approach involves using fluoropyridine precursors (e.g., 5-cyclopropyl-2-fluoropyridine) reacted with hydroxylamine derivatives in acetonitrile at elevated temperatures (180°C), followed by vacuum distillation to isolate the product .
Q. What spectroscopic methods are most effective for characterizing 2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine?
- Methodological Answer :
- 1H NMR : Reveals proton environments, such as the dihydro-pyrazole NH signal (δ 2.3–3.2 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1665 cm⁻¹, NO₂ stretches at ~1542/1358 cm⁻¹ in nitro-substituted derivatives) .
- X-ray Crystallography : Resolves spatial conformation, as demonstrated for structurally related imidazole-pyridine hybrids (e.g., bond angles and torsion angles between pyrazole and pyridine rings) .
Q. How does the dihydro-pyrazole ring influence the reactivity of 2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine in nucleophilic reactions?
- Methodological Answer : The partially saturated pyrazole ring enhances electron density at the pyridine nitrogen, making it more susceptible to electrophilic substitution. For instance, the dihydro-pyrazole moiety stabilizes intermediates in SNAr reactions, enabling regioselective functionalization at the pyridine C-4 position. Reactivity can be modulated by introducing electron-withdrawing groups (e.g., nitro or fluorine) on the pyridine ring .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of 2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine derivatives?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates compared to ethanol or THF .
- Catalysis : Lewis acids like ZnCl₂ or CuI enhance cyclocondensation efficiency by coordinating with hydrazine intermediates.
- Temperature Control : Elevated temperatures (160–180°C) in sealed tubes reduce side-product formation in fluoropyridine-based syntheses .
- Example Optimization Table :
| Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Cyclopropyl-2-F-pyridine | Acetonitrile | 180 | 6 | 68–75 | |
| 3-Acetyl-5-nitropyridine | Ethanol | 80 | 6 | 30–40 |
Q. How should contradictory crystallographic data between computational models and experimental results be resolved?
- Methodological Answer :
- Validation via DFT Calculations : Compare experimental X-ray data (e.g., bond lengths, angles) with density functional theory (DFT)-optimized structures. Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects or solvent interactions .
- Rietveld Refinement : Adjust for thermal motion and occupancy disorders in experimental data. For example, in related pyridazine derivatives, hydrogen bonding networks can distort computational predictions .
- Multi-technique Cross-check : Use NMR (e.g., NOE experiments) to validate spatial arrangements suggested by crystallography .
Q. What methodologies are used to evaluate the inhibitory activity of 2-(4,5-dihydro-1H-pyrazol-3-yl)pyridine derivatives against DHODH?
- Methodological Answer :
- Enzyme Assays : Measure IC₅₀ values using recombinant human DHODH in a spectrophotometric assay (λ = 600 nm) with L-Dihydroorotate as a substrate. Inhibitors are tested at concentrations ranging from 1 nM to 100 µM .
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., difluorophenoxy groups) at the pyrazole C-4 position to enhance binding affinity. Derivatives with electron-withdrawing groups show 10–100x improved potency compared to unsubstituted analogs .
- Molecular Docking : Use AutoDock Vina to predict binding poses in the DHODH ubiquinone pocket. Key interactions include hydrogen bonds with Arg136 and π-stacking with Phe62 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
